molecular formula C12H13N3O B2783689 2-(3-Acetylpyrrolidin-1-yl)nicotinonitrile CAS No. 2034296-79-0

2-(3-Acetylpyrrolidin-1-yl)nicotinonitrile

Cat. No. B2783689
CAS RN: 2034296-79-0
M. Wt: 215.256
InChI Key: NVBMBCWPVJJASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “2-Chloro-3-amino-4-picoline (CAPIC)” is a strategic building block for the preparation of nevirapine, a widely-prescribed non-nucleosidic reverse transcriptase inhibitor for the treatment of HIV-infected patients .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)nicotinonitrile” is represented by the linear formula C10H11N3 . The InChI code is 1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 .

Scientific Research Applications

Fluorophore-Based Nicotinonitriles

A simplistic and highly effective protocol has been developed for the synthesis of a new class of poly-functionalized innovative nicotinonitriles incorporating pyrene and/or fluorene moieties. This method exploits a domino four-component condensation reaction, showcasing the substrate diversity and operative competence under metal-free conditions. The synthesized compounds demonstrated strong blue-green fluorescence emission, suggesting their potential application in various areas, including materials science [E. Hussein, N. El Guesmi, & Saleh A. Ahmed, 2019].

Synthesis of 4-(Thiophen-2-yl)nicotinonitriles

A series of 4-(thiophen-2-yl)-substituted nicotinonitriles were prepared through a three-step procedure, including condensation and cyclization of 2-acetylthiophene. This efficient synthesis proposes an innovative approach for producing these compounds, which could be transformed into 1H-pyrazolo[3,4-b]pyridines, indicating their utility in chemical synthesis and potential applications in various fields [R. M. Hakobyan et al., 2020].

Antimicrobial and Antioxidant Activities of Coumarin Derivatives

Coumarin derivatives formed through a three-component reaction have been examined for their antimicrobial activity against a panel of bacterial strains and showed significant antioxidant activities. This research illustrates the potential of nicotinonitrile derivatives in pharmacological applications, particularly in developing antimicrobial and antioxidant agents [Sadeq M. Al-Hazmy et al., 2022].

Lewis Acid-Promoted Substitution for Nicotinamide Derivatives

A study on 2-methoxy-3-cyanopyridines subjected to Lewis acid-promoted nucleophilic displacement reactions with various organo cuprates yielded nicotinonitriles and, subsequently, nicotinic acid and nicotinamide derivatives. This process highlights the versatility of nicotinonitrile derivatives in synthesizing complex organic molecules, potentially useful in medicinal chemistry and material science [A. Abdel-Aziz, 2007].

Primitive Earth Synthesis of Nicotinic Acid Derivatives

Research has shown that nicotinonitrile, among other cyanopyridines, can be synthesized under primitive Earth conditions, pointing to their potential role in prebiotic chemistry and the origin of life studies. This synthesis could have led to the formation of nicotinamide and nicotinic acid, foundational molecules for various biological processes [N. Friedmann, S. Miller, & R. Sanchez, 1971].

Future Directions

Future research could focus on the synthesis of new series of nicotinonitrile and furo[2,3-b]pyridine heterocycles bearing thiophene substituent . This could potentially lead to the development of new bioactive compounds with different biological profiles.

properties

IUPAC Name

2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(16)11-4-6-15(8-11)12-10(7-13)3-2-5-14-12/h2-3,5,11H,4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBMBCWPVJJASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Acetylpyrrolidin-1-yl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.